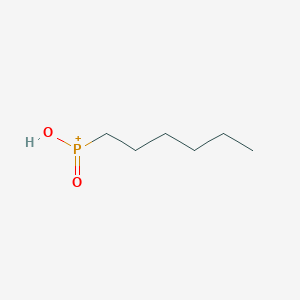

Hexyl(hydroxy)oxophosphanium

Description

Hexyl(hydroxy)oxophosphanium is a phosphorus-containing compound characterized by a hexyl (C₆H₁₃) chain bonded to a phosphanium core featuring hydroxy (-OH) and oxo (=O) functional groups. Phosphonium derivatives are often noted for their ionic nature, thermal stability, and reactivity in polar environments. The following analysis compares its inferred properties with structurally or functionally analogous compounds.

Properties

CAS No. |

34937-79-6 |

|---|---|

Molecular Formula |

C6H14O2P+ |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

hexyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C6H13O2P/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3/p+1 |

InChI Key |

SHNUAJCQFNVFIE-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCC[P+](=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mono-ethyl-hydroxy-hexyl phthalate (MEHHP)

- Structural Similarities : Both compounds feature a hexyl chain and hydroxyl group. MEHHP, a phthalate metabolite, contains an ester-linked hydroxyhexyl moiety.

- Key Differences :

- Chemical Class : MEHHP is an ester (phthalate derivative), while Hexyl(hydroxy)oxophosphanium is a positively charged phosphanium ion.

- Reactivity : MEHHP’s ester group is prone to hydrolysis, whereas the phosphanium ion’s reactivity may involve acid-base interactions or coordination chemistry.

- Applications : MEHHP is a biomarker of phthalate exposure in toxicology studies, whereas phosphanium compounds are often used in ionic liquids or as catalysts.

(Hydroxy(4-phenylbutyl)phosphinyl)acetic acid benzyl ester

- Structural Analogies : This compound includes a phosphinyl group with hydroxy and alkyl substituents, akin to this compound.

- Key Differences :

- Substituents : The phenylbutyl group in the phosphinyl compound introduces aromaticity, enhancing lipophilicity compared to this compound’s aliphatic hexyl chain.

- Stability : The benzyl ester moiety likely improves stability against hydrolysis, whereas the oxophosphanium ion’s charge may increase solubility in polar solvents.

Hexamethylene diisocyanate (1,6-diisocyanatohexane)

- Functional Contrast : Both share a hexyl backbone, but Hexamethylene diisocyanate features reactive isocyanate (-NCO) groups.

- Reactivity : Isocyanates readily polymerize with alcohols or amines, forming polyurethanes. In contrast, this compound’s hydroxy and oxo groups may participate in redox or coordination reactions.

- Applications : Hexamethylene diisocyanate is critical in polymer production, while phosphanium derivatives are niche in catalysis.

Research Implications and Limitations

- Reactivity Studies : The hydroxy and oxo groups in this compound may enable unique acid-base or redox behavior, distinct from phthalates or isocyanates.

- Synthetic Challenges : Its ionic nature could complicate purification, unlike the neutral MEHHP or phosphinyl ester .

- Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs. Further studies are needed to validate its physicochemical properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.